4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butyl, chloro, fluoro, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization with the tert-butyl and benzamide groups. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Electrophilic aromatic substitution: This reaction is used to introduce substituents such as chloro and fluoro groups onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium (Pd) catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- Benzamide, 2-bromo-
Uniqueness
4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C28H27ClF4N2O3 |
---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide |
InChI |
InChI=1S/C28H27ClF4N2O3/c1-25(2,3)16-8-6-15(7-9-16)23(37)34-27(28(31,32)33)22-20(13-26(4,5)14-21(22)36)35(24(27)38)17-10-11-19(30)18(29)12-17/h6-12H,13-14H2,1-5H3,(H,34,37) |
InChI Key |
CMFKIEJWHRJNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC(=C(C=C3)F)Cl)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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